4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide
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Overview
Description
4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar structure but lacks the methoxy and sulfonamide groups.
2-Methoxy-5-nitroaniline: Similar but lacks the sulfonamide group.
Sulfanilamide: Similar sulfonamide group but lacks the methoxy and nitro groups.
Uniqueness
4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it particularly effective in inhibiting bacterial enzymes, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H9N3O5S |
---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
4-amino-2-methoxy-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H9N3O5S/c1-15-6-2-4(8)5(10(11)12)3-7(6)16(9,13)14/h2-3H,8H2,1H3,(H2,9,13,14) |
InChI Key |
YNADATCUPDMFIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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